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3-Fluoroethcathinone (hydrochloride)

Cat. No.: B1163641
M. Wt: 231.7
InChI Key: JFEYAABQLCLKLJ-UHFFFAOYSA-N
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Description

Contextualization of Emerging Psychoactive Substances within Chemical Research

The 21st century has witnessed a significant increase in the number and diversity of NPS appearing on a global scale. swgdrug.orgcaymanchem.com These substances are often designed to mimic the effects of controlled drugs while circumventing existing legal frameworks. swgdrug.org Synthetic cathinones represent a major and consistently evolving class of NPS, with dozens of new derivatives identified in recent years. caymanchem.com The continuous introduction of these compounds into the illicit market underscores the critical need for proactive and comprehensive chemical research. caymanchem.com This research is essential not only for identification and classification but also for understanding the fundamental chemistry of these new molecules. The United Nations Office on Drugs and Crime (UNODC) has noted the steady presence of synthetic cathinones among the newly reported NPS, highlighting the persistent challenge they pose to regulation and public health. caymanchem.com

Classification and Structural Relationships of β-Keto Phenethylamines

Synthetic cathinones are chemically classified as β-keto phenethylamines. researchgate.net This classification is derived from their core structure, which is based on the phenethylamine (B48288) framework with a ketone group at the beta (β) position of the ethylamine (B1201723) side chain. researchgate.net This structural feature distinguishes them from other phenethylamine derivatives like amphetamines. researchgate.net The parent compound of this class is cathinone (B1664624), a naturally occurring stimulant found in the Catha edulis (khat) plant. jpp.krakow.pl

3-Fluoroethcathinone (3-FEC) is a member of this class, characterized by specific substitutions on the cathinone backbone. Its formal chemical name is 2-(ethylamino)-1-(3-fluorophenyl)-1-propanone. caymanchem.com The structure includes:

A phenyl ring with a fluorine atom at the third position (3-fluoro).

A propan-1-one backbone, which includes the characteristic ketone group.

An ethyl group attached to the amino group.

This specific combination of functional groups defines its identity as a distinct chemical entity within the vast family of substituted cathinones. It is a structural analog of other fluorinated cathinones, such as 3-fluoromethcathinone (B604977) (3-FMC), where a methyl group is present on the amino group instead of an ethyl group. wikipedia.org

Rationale for Comprehensive Academic Investigation of Novel Cathinones

The primary driver for the academic investigation of novel cathinones like 3-FEC is the limited understanding of their fundamental chemical and pharmacological properties. caymanchem.com For many of these emerging substances, there is a significant gap in the scientific literature concerning their synthesis, reactivity, and analytical profiles. jpp.krakow.pl A comprehensive investigation is crucial for several reasons:

Forensic and Law Enforcement Needs: Accurate analytical data and reference standards are essential for forensic laboratories to identify these substances in seized materials. researchgate.net Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for unambiguous identification, but their effectiveness relies on the availability of well-characterized reference materials. nih.gov

Understanding Structure-Activity Relationships: Systematic studies of novel cathinones contribute to a broader understanding of how modifications to the chemical structure influence their properties. This knowledge is fundamental to the fields of medicinal chemistry and toxicology.

Informing Public Health and Regulatory Bodies: Scientific data on the prevalence and properties of new substances can help public health organizations and regulatory agencies to assess potential risks and develop informed responses. caymanchem.com

The rapid emergence of these compounds necessitates a proactive rather than reactive approach from the scientific community. caymanchem.com

Overview of Current Research Landscape for 3-Fluoroethcathinone (hydrochloride) and Structural Analogs

The current research landscape for 3-Fluoroethcathinone (hydrochloride) is notably sparse. While the compound is available as a reference standard for forensic and research applications, there is a lack of published scientific studies detailing its synthesis, chemical reactivity, or toxicological properties. caymanchem.com Its physiological and toxicological properties remain largely unknown. caymanchem.com

In contrast, its close structural analog, 3-fluoromethcathinone (3-FMC), has been the subject of more extensive research. swgdrug.orgjpp.krakow.plnih.gov Studies on 3-FMC have explored its metabolism, its effects on locomotor activity in animal models, and its cytotoxic effects on cell lines. jpp.krakow.plnih.govresearchgate.net Analytical methods for the detection and differentiation of 3-FMC and other fluorinated cathinones have also been developed. swgdrug.org

The research on 3-FMC provides a valuable framework for potential future investigations into 3-FEC. However, it is crucial to recognize that even small modifications to the chemical structure, such as the substitution of a methyl group with an ethyl group, can lead to significant differences in a compound's properties. Therefore, direct extrapolation of data from 3-FMC to 3-FEC is not scientifically valid without experimental confirmation. The current state of knowledge highlights 3-Fluoroethcathinone (hydrochloride) as a data-poor substance, underscoring the need for foundational chemical and toxicological research.

Properties

Molecular Formula

C11H14FNO · HCl

Molecular Weight

231.7

InChI

InChI=1S/C11H14FNO.ClH/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9;/h4-8,13H,3H2,1-2H3;1H

InChI Key

JFEYAABQLCLKLJ-UHFFFAOYSA-N

SMILES

O=C(C(C)NCC)C1=CC(F)=CC=C1.Cl

Synonyms

3-FEC

Origin of Product

United States

Chemical Synthesis and Preparative Methodologies

Historical Development of Cathinone (B1664624) Synthesis Routes

The journey to synthesizing complex cathinones began with early investigations into the psychoactive components of the khat plant. taylorandfrancis.com The first synthetic cathinone, methcathinone (B1676376), was synthesized in 1928, long before the natural compound cathinone was isolated in 1975. taylorandfrancis.comswgdrug.org These early syntheses laid the groundwork for the general methodologies still in use today. The common approach involves a three-step process starting from a substituted aromatic ketone. nih.gov

The foundation of synthetic cathinone production lies in the selection and use of appropriate aryl ketone precursors. taylorandfrancis.com These are typically propiophenone (B1677668) derivatives, which possess the core phenyl-propan-1-one structure. For the synthesis of 3-Fluoroethcathinone, the required starting material is 3-Fluoropropiophenone. This precursor contains the necessary three-carbon chain attached to a fluorine-substituted benzene (B151609) ring.

The derivatization of these aryl ketones is the critical first step in the synthetic sequence. The reactivity of the α-carbon (the carbon atom adjacent to the carbonyl group) is key to the subsequent introduction of the amine functional group.

The next crucial step is the halogenation of the α-carbon of the aryl ketone. nih.gov This is typically achieved through an acid-catalyzed reaction with a halogen, most commonly bromine (Br₂) or chlorine (Cl₂). bldpharm.com The presence of an acid catalyst facilitates the formation of an enol intermediate, which is the reactive species that undergoes halogenation. bldpharm.com

In the case of synthesizing 3-Fluoroethcathinone, 3-Fluoropropiophenone would be subjected to bromination. This reaction results in the formation of 2-bromo-1-(3-fluorophenyl)propan-1-one, an α-halogenated ketone. The introduction of the bromine atom at the α-position transforms it into a good leaving group, setting the stage for the subsequent reaction. This process is a standard method for producing α-haloketones from their corresponding carbonyl compounds. nih.gov

The final step in the formation of the cathinone backbone is a nucleophilic substitution reaction. nih.govnih.gov The α-halogenated ketone intermediate is reacted with an appropriate amine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic α-carbon and displacing the halogen atom (in this case, the bromide ion). nih.gov

For the synthesis of 3-Fluoroethcathinone, the α-bromo ketone intermediate is reacted with ethylamine (B1201723). This reaction introduces the ethylamino group at the α-position, yielding the free base form of 3-Fluoroethcathinone. This reaction is a versatile method that allows for the creation of a wide variety of N-substituted cathinone derivatives by simply changing the amine reagent used.

Specific Synthetic Pathways for 3-Fluoroethcathinone (hydrochloride)

The synthesis would proceed as follows:

α-Bromination of 3-Fluoropropiophenone: 3-Fluoropropiophenone is dissolved in a suitable solvent, such as glacial acetic acid. Elemental bromine is then added, leading to the formation of 2-bromo-1-(3-fluorophenyl)propan-1-one.

Nucleophilic Substitution with Ethylamine: The resulting α-bromo ketone is then reacted with ethylamine. This substitution reaction forms the free base of 3-Fluoroethcathinone.

Formation of the Hydrochloride Salt: Due to the general instability of cathinones in their free base form, the product is typically converted to a more stable salt. taylorandfrancis.com This is achieved by treating the free base with hydrochloric acid (HCl), which results in the precipitation of 3-Fluoroethcathinone hydrochloride.

Interactive Data Table: Plausible Reactants and Conditions for 3-Fluoroethcathinone Synthesis

StepReactant 1Reactant 2SolventCatalyst/ReagentProduct
1. α-Bromination3-FluoropropiophenoneBromine (Br₂)Glacial Acetic Acid-2-bromo-1-(3-fluorophenyl)propan-1-one
2. Amination2-bromo-1-(3-fluorophenyl)propan-1-oneEthylamineSuitable organic solvent-3-Fluoroethcathinone (free base)
3. Salt Formation3-Fluoroethcathinone (free base)Hydrochloric Acid (HCl)Diethyl ether or 2-Propanol-3-Fluoroethcathinone hydrochloride

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are typically adjusted include:

Temperature: The α-bromination step is often carried out at controlled, low temperatures to minimize the formation of byproducts. The subsequent amination may be performed at room temperature or with gentle heating.

Reaction Time: Sufficient reaction time is necessary to ensure the completion of each step. This is often monitored using techniques like thin-layer chromatography (TLC).

Stoichiometry of Reagents: The molar ratios of the reactants are carefully controlled. For instance, using an excess of the amine in the nucleophilic substitution step can help to drive the reaction to completion.

While specific yield data for 3-Fluoroethcathinone is not published, yields for analogous cathinone syntheses can vary widely depending on the specific substrates and the optimization of reaction conditions.

After the synthesis, the crude product must be isolated and purified. A typical procedure involves:

Extraction: The reaction mixture is often subjected to a liquid-liquid extraction to separate the organic product from the aqueous phase. The free base is typically extracted into an organic solvent.

Washing: The organic layer is washed with water or a brine solution to remove any water-soluble impurities.

Drying: The organic solvent is dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, to remove any residual water.

Salt Formation and Precipitation: The dried organic solution containing the free base is then treated with a solution of hydrochloric acid in a suitable solvent, such as diethyl ether or 2-propanol. This causes the hydrochloride salt of 3-Fluoroethcathinone to precipitate out of the solution.

Filtration and Drying: The precipitated salt is collected by filtration and then dried, often under vacuum, to yield the final purified product.

Recrystallization from a suitable solvent system can be employed as an additional purification step to achieve higher purity of the final hydrochloride salt.

Characterization of Synthetic By-products and Impurities

The synthesis of 3-Fluoroethcathinone (3-FEC) and its analog, 3-Fluoromethcathinone (B604977) (3-FMC), can result in the formation of several by-products and impurities. The nature and quantity of these impurities are highly dependent on the synthetic route and reaction conditions employed. Common impurities include unreacted starting materials, reagents such as methylamine, and structurally related isomers. researchgate.net

Identification of Related Isomers (e.g., 2-Fluoroethcathinone, 4-Fluoroethcathinone analogs)

A significant challenge in the analysis of 3-Fluoroethcathinone is the potential presence of its positional isomers: 2-Fluoroethcathinone (2-FEC) and 4-Fluoroethcathinone (4-FEC). These isomers have the same molecular formula and weight, making their differentiation difficult. xml-journal.net Their chemical structures are very similar, which often results in overlapping signals in standard analytical techniques. xml-journal.net

For the related compound 3-FMC, forensic laboratories have noted that its synthesis can produce 3-Fluoroisomethcathinone as a by-product. wikipedia.org The differentiation of these isomers is critical, as their pharmacological and toxicological profiles may differ significantly. Advanced analytical techniques are required for unambiguous identification. uva.nl

Methods for distinguishing between fluorocathinone isomers include:

Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra of positional isomers are often visually similar, subtle differences in fragmentation patterns can be exploited. researchgate.net Multivariate statistical analysis of mass spectral data has proven effective in differentiating isomers like 2-FMC, 3-FMC, and 4-FMC. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for determining the exact position of the fluorine atom on the phenyl ring. researchgate.net The chemical shift value is characteristic of the isomer. For instance, the ¹⁹F NMR chemical shift for 3-FMC has been reported as -114.3 ppm. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can also provide a rapid method for distinguishing positional isomers based on characteristic absorption bands. researchgate.net

Chemical Derivatization: Derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can be used to distinguish between isomers such as 3-FMC and 4-FMC, as the resulting derivatives may be more easily separated chromatographically. researchgate.net

Studies on the related fluoromethcathinone isomers have shown that techniques like gas chromatography-quadrupole time-of-flight mass spectrometry (GC-QTOF MS) and liquid chromatography-Q-Orbitrap mass spectrometry (LC-Q-Orbitrap/MS) can elucidate fragmentation patterns for accurate identification. xml-journal.net

Quantitative Analysis of Impurity Profiles

The quantitative analysis of impurities in a sample of 3-Fluoroethcathinone is essential for determining its purity. Chromatographic methods are typically employed for this purpose. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with appropriate detectors (e.g., Flame Ionization Detector (FID) or Mass Spectrometry) are standard methods.

To perform quantitative analysis, certified reference standards of the main compound and its expected impurities, including positional isomers, are necessary. By creating calibration curves for each compound, their concentration in an unknown sample can be determined. For example, in the analysis of related cathinones, an internal standard is often used to ensure accuracy. swgdrug.org The table below summarizes analytical data for the related compound 4-FMC, illustrating the type of data generated in such analyses.

Table 1: Analytical Parameters for 4-Fluoromethcathinone (4-FMC) Analysis

Analytical ParameterValue/MethodSource
IUPAC Name1-(4-fluorophenyl)-2-methylaminopropan-1-one swgdrug.org
Synonyms4-FMC, flephedrone swgdrug.org
Appearance (HCl salt)White powder swgdrug.org
UVmax (nm)253.6 swgdrug.org
GC-MS Retention Time5.739 min swgdrug.org
Mass Scan Range (amu)30-550 swgdrug.org

Enantioselective Synthesis Approaches and Chiral Resolution

Like other synthetic cathinones, 3-Fluoroethcathinone possesses a chiral center at the alpha-carbon atom adjacent to the carbonyl group. This results in the existence of two enantiomers, (R)-3-FEC and (S)-3-FEC. The enantiomers of a chiral compound can exhibit different pharmacological and toxicological properties. nih.gov Therefore, methods for their separation and the stereoselective synthesis of a single enantiomer are of significant scientific interest. nih.gov

Stereoisomeric Characterization and Purity Assessment

The characterization of the stereoisomers of 3-FEC involves confirming the three-dimensional arrangement of atoms (absolute configuration) and determining the enantiomeric purity of a sample. While specific studies on 3-FEC are limited, research on analogous chiral compounds provides a framework for this characterization. For example, in the study of other chiral molecules, configurations have been determined using a combination of NMR data and enzyme-catalyzed kinetic resolutions. nih.gov

Assessing the enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial. This is typically achieved using chiral analytical techniques that can distinguish between the (R) and (S) forms.

Analytical Methods for Enantiomeric Separation

The separation of enantiomers (chiral resolution) is a challenging task due to their identical physical properties in a non-chiral environment. nih.gov Chromatographic techniques are the most common methods for the analytical enantiomeric resolution of synthetic cathinones. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and thus separation.

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a capillary column coated with a chiral stationary phase to separate volatile enantiomers. nih.gov

Chiral Supercritical Fluid Chromatography (SFC): SFC has been shown to be a highly effective technique for the baseline separation of cathinone isomers, sometimes outperforming LC methods. uva.nl

The development of these chiral separation methods is crucial for obtaining pure enantiomers, which are needed to study their individual biological effects. nih.gov

Design and Synthesis of Novel 3-Fluoroethcathinone Derivatives

The field of synthetic cathinones is characterized by the continuous emergence of new derivatives. d-nb.info These modifications are often made to alter the compound's properties or to circumvent legal controls. d-nb.info The design and synthesis of novel 3-Fluoroethcathinone derivatives could involve several strategies:

Modification of the Alkyl Group: The ethyl group on the nitrogen atom could be replaced with other alkyl groups (e.g., methyl, propyl, butyl) or incorporated into a cyclic structure (e.g., pyrrolidine). The pyrovalerone-type cathinones, for example, feature an N-pyrrolidinyl substituent. d-nb.info

Substitution on the Phenyl Ring: Additional substituents could be added to the fluorophenyl ring. For example, the synthesis of a compound like 3,5-Difluoromethcathinone represents a modification of this type. wikipedia.org

Alterations to the Core Structure: More complex modifications could involve creating derivatives structurally similar to 3,4-methylenedioxymethamphetamine (MDMA), which is a common strategy in other cathinone classes. d-nb.info

The synthesis of such novel derivatives poses an ongoing challenge for analytical and forensic chemistry, requiring constant development of identification and characterization methods. d-nb.info

Advanced Analytical Chemistry and Forensic Science Applications

Chromatographic Techniques for Identification and Quantification

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of synthetic cathinones in seized materials and biological specimens. chromatographyonline.comlabcompare.com These techniques offer the high sensitivity and selectivity required to differentiate between structurally similar compounds, including positional isomers. chromatographyonline.comlabcompare.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely utilized tool in forensic laboratories for the analysis of illicit drugs. nih.gov It provides reliable identification based on both the retention time of the analyte as it passes through the gas chromatograph and its mass spectrum upon ionization. nih.gov For many synthetic cathinones, derivatization is often employed to improve their thermal stability and chromatographic behavior. researchgate.net

The effective separation of cathinone (B1664624) isomers (e.g., 2-, 3-, and 4-substituted analogues) is critical for unambiguous identification, as they can have similar mass spectra but different pharmacological effects. nih.govresearchgate.net Optimization of GC parameters is essential to achieve the necessary chromatographic resolution. nih.gov Key parameters that can be adjusted include the GC column type, oven temperature program, and carrier gas flow rate. gcms.czrestek.com

Studies have shown that the choice of GC column and the thermal gradient are pivotal factors affecting peak resolution. nih.gov For instance, comparing nonpolar (HP-1) and low-bleed (HP-5MS) columns under different temperature ramp speeds can significantly alter the separation of cathinone isomers. nih.gov A slower temperature gradient generally improves peak resolution, although it extends the analysis time. nih.gov The development of class-specific GC-MS methods, which are tailored to maximize retention time differences for a selection of target compounds like cathinones, can enable more confident identification than generic methods. nih.gov This approach involves systematically varying parameters like column flow rate and oven temperature to maximize the separation of closely eluting compounds. nih.gov

Table 1: Impact of GC Parameter Adjustments on Chromatographic Separation

Parameter Adjustment Primary Effect on Separation Reference
Stationary Phase Change polarity (e.g., from nonpolar to mid-polarity) Alters selectivity (α) and retention factor (k) based on analyte-phase interactions. restek.com
Column Length Increase length Increases efficiency (N), leading to better resolution but longer run times. gcms.cz
Column Internal Diameter Decrease diameter Increases efficiency (N) and allows for faster optimal linear velocity, reducing analysis time. gcms.cz
Oven Temperature Program Decrease ramp rate Increases retention (k) and can improve resolution between closely eluting peaks. nih.gov

| Carrier Gas Flow Rate | Optimize linear velocity | Maximizes efficiency (N) for the chosen column and carrier gas. | gcms.cz |

Electron ionization (EI) is a standard ionization technique in GC-MS that produces reproducible mass spectra, creating a "fingerprint" of the molecule. labcompare.com However, synthetic cathinones can be labile and undergo extensive fragmentation, sometimes resulting in a weak or absent molecular ion, which can complicate identification. researchgate.net

For 3-fluoromethcathinone (B604977) (3-FMC), derivatization with agents like trifluoroacetic anhydride (B1165640) (TFA) is common before GC-MS analysis. The resulting mass spectrum is characterized by specific fragment ions. researchgate.net The EI mass spectra of positional isomers like 2-FMC, 3-FMC, and 4-FMC can be very similar, making chromatographic separation crucial. researchgate.net However, subtle differences can be exploited for differentiation. For example, the product ion spectrum of 3-FMC is noted for an intense ion at m/z 133, which is less prominent in the 4-FMC isomer. researchgate.net This fragment is proposed to form through the elimination of methylimine. researchgate.net

Table 2: Characteristic EI-MS Fragment Ions for the TFA Derivative of 3-Fluoromethcathinone (3-FMC)

m/z (mass-to-charge ratio) Proposed Fragment Structure/Loss Reference
275 [M]+ (Molecular ion) researchgate.net
133 [C₈H₆FO]+ researchgate.net
123 [C₇H₄FO]+ researchgate.net
95 [C₆H₄F]+ researchgate.net
77 [C₆H₅]+ researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) has become an indispensable technique for analyzing synthetic cathinones. researchgate.net It is particularly well-suited for these compounds as it typically does not require derivatization and operates at lower temperatures, preventing the thermal degradation that can occur in GC-MS. researchgate.netnih.gov

Forensic toxicology requires the detection of drugs in complex biological matrices such as blood, urine, and hair. researchgate.neteuropeanreview.org Developing robust and validated LC-MS methods is essential for reliable quantification and confirmation. This process involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Solid-phase extraction (SPE) is a commonly used sample preparation technique to isolate synthetic cathinones from biological fluids and remove matrix interferences. researchgate.net Method validation is performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX), and includes assessment of parameters like extraction efficiency, limit of quantitation (LOQ), precision, bias, and matrix effects. researchgate.net For example, a validated method for 22 synthetic cathinones, including 3-FMC, in blood and urine using LC-quadrupole/time-of-flight (LC-Q/TOF) mass spectrometry demonstrated high extraction efficiencies (81-93% in blood) and low limits of quantitation (0.25–5 ng/mL). researchgate.net The use of reversed-phase chromatography can successfully separate positional isomers like 3-FMC and 4-FMC. researchgate.net

Table 3: Example Validation Parameters for LC-MS/MS Analysis of 3-FMC in Biological Matrices

Parameter Matrix Value/Result Reference
Extraction Efficiency Urine 84-104% researchgate.net
Blood 81-93% researchgate.net
Limit of Quantitation (LOQ) Urine & Blood 0.25–5 ng/mL researchgate.net
Hair 5 pg/mg researchgate.net
Intra-day Precision (%RSD) Hair < 15% europeanreview.org
Inter-day Precision (%RSD) Hair < 15% europeanreview.org

| Bias | Urine & Blood | Within ± 20% | researchgate.net |

High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap-based systems, provides highly accurate mass measurements, enabling the determination of elemental compositions for parent drugs and their metabolites. bohrium.comnih.gov This capability is crucial for identifying the metabolic fate of new psychoactive substances. nih.gov

Studies on 3-fluoromethcathinone (3-FMC) using LC-HRMS have successfully identified its Phase I and Phase II metabolites in rat urine and human liver microsome incubations. bohrium.comnih.govresearchgate.net The primary metabolic transformations observed are common to many cathinones and include N-demethylation (removal of the methyl group from the nitrogen), reduction of the keto group to the corresponding alcohol, and hydroxylation of the aromatic ring. bohrium.comnih.gov These Phase I metabolites can then be conjugated with glucuronic acid to form Phase II metabolites, which are more water-soluble for excretion. bohrium.comnih.gov The identification of these metabolites provides crucial biomarkers that can extend the window of detection for documenting consumption. nih.gov

Table 4: Identified Metabolites of 3-Fluoromethcathinone (3-FMC) using HRMS

Metabolic Pathway Metabolite Analytical Technique Reference
Phase I N-demethylated 3-FMC GC-MS, LC-HR-MS bohrium.comnih.gov
Keto-reduced 3-FMC GC-MS, LC-HR-MS bohrium.comnih.gov
Ring-hydroxylated 3-FMC GC-MS, LC-HR-MS bohrium.comnih.gov
Combined N-demethylation and keto-reduction GC-MS, LC-HR-MS bohrium.comnih.gov

| Phase II | Glucuronide conjugates of Phase I metabolites | LC-HR-MS | bohrium.comnih.gov |

Table of Mentioned Compounds

Compound Name Abbreviation
3-Fluoroethcathinone 3-FEC
3-Fluoromethcathinone 3-FMC
2-Fluoromethcathinone 2-FMC
4-Fluoromethcathinone 4-FMC

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous identification of molecular structures. For 3-Fluoroethcathinone (hydrochloride), a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive characterization profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine. mdpi.com For fluorinated compounds, ¹⁹F NMR is particularly valuable due to its high sensitivity and wide range of chemical shifts. huji.ac.il

The complete molecular structure of 3-Fluoroethcathinone can be pieced together using a combination of 1D and 2D NMR experiments.

¹H NMR spectra reveal the number and types of protons in the molecule. For 3-Fluoroethcathinone, this includes signals for the ethyl group, the methyl group adjacent to the chiral center, the methine proton, and the protons on the aromatic ring. The splitting patterns (multiplicity) and coupling constants provide information about adjacent protons.

¹³C NMR spectra show signals for each unique carbon atom, including the carbonyl carbon of the ketone group, the carbons of the aromatic ring, and the aliphatic carbons of the ethyl and propyl chains.

¹⁹F NMR is crucial for confirming the presence of the fluorine atom. huji.ac.il The chemical shift of the fluorine signal and its coupling to nearby carbon (ⁿJFC) and proton (ⁿJHF) nuclei are highly diagnostic for determining its position on the aromatic ring. researchgate.netnih.gov For instance, the specific coupling patterns observed between the fluorine atom and the aromatic protons and carbons can definitively identify the compound as the 3-fluoro isomer, distinguishing it from the 2-fluoro and 4-fluoro isomers. researchgate.net

Table 1: Representative NMR Data for 3-Fluoroethcathinone Structural Elucidation
TechniqueObserved FeatureStructural Information Provided
¹H NMRSignals for aromatic, methine, and aliphatic protons with specific chemical shifts and splitting patterns.Confirms the presence of the fluorophenyl ring and the N-ethylpropan-1-one side chain.
¹³C NMRSignals for carbonyl, aromatic, and aliphatic carbons.Identifies all unique carbon environments within the molecule.
¹⁹F NMRA single resonance with a characteristic chemical shift.Confirms the presence of a single fluorine atom.
¹H-¹⁹F and ¹³C-¹⁹F CouplingSpecific coupling constants (J-values) between fluorine and nuclei on the aromatic ring.Definitively establishes the 3-position of the fluorine substituent, differentiating it from 2- and 4-fluoro isomers. researchgate.net
2D NMR (COSY, HSQC, HMBC)Correlation cross-peaks between ¹H, ¹³C, and other nuclei.Maps the precise connectivity of atoms, confirming the complete molecular structure. nih.govnih.gov

Infrared (IR) Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. innovatechlabs.com

For 3-Fluoroethcathinone hydrochloride, the FTIR spectrum provides complementary evidence that supports the structure determined by NMR. researchgate.net Key absorption bands confirm the presence of the principal functional groups. The spectrum is expected to show a strong absorption for the carbonyl (C=O) group of the ketone. Other significant peaks include those corresponding to the N-H bond of the secondary amine salt, C-H bonds of the aliphatic and aromatic portions, C=C bonds within the aromatic ring, and the C-F bond. swgdrug.orgspectra-analysis.com Comparing the obtained spectrum with a reference library can aid in rapid identification. innovatechlabs.com

Table 2: Characteristic FTIR Absorption Bands for 3-Fluoroethcathinone (hydrochloride)
Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3300-3000StretchingAromatic C-H
2990-2850StretchingAliphatic C-H
2700-2400StretchingN-H (Secondary Amine Salt)
1700-1670StretchingC=O (Aryl Ketone)
1610-1580StretchingAromatic C=C
1250-1100StretchingC-N
1250-1150StretchingC-F (Aryl Fluoride)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions, primarily in systems containing chromophores such as aromatic rings and carbonyl groups.

The UV spectrum of 3-Fluoroethcathinone in methanol (B129727) exhibits two characteristic absorption maxima (λmax) at approximately 246 nm and 291 nm. caymanchem.com These absorptions are attributed to the π → π* electronic transitions within the fluorinated benzoyl chromophore. The position of the fluorine substituent on the aromatic ring influences the electronic environment and, consequently, the exact wavelength of maximum absorbance. Therefore, UV-Vis spectroscopy can serve as a useful tool for distinguishing between positional isomers of fluorinated cathinones. researchgate.net The observed λmax values for 3-Fluoroethcathinone are consistent with those of its close analog, 3-fluoromethcathinone (3-FMC), which shows maxima around 245-247 nm and 290-291 nm. swgdrug.orgcaymanchem.comcaymanchem.com

Table 3: UV Absorption Maxima for 3-Fluoroethcathinone (hydrochloride)
Compoundλmax 1 (nm)λmax 2 (nm)Source
3-Fluoroethcathinone (hydrochloride)246291 caymanchem.com

Method Validation for Forensic and Research Applications

For analytical data to be admissible in legal proceedings or to be considered reliable in scientific research, the methods used to generate that data must be thoroughly validated. mdpi.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In forensic toxicology, guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX) provide a framework for this process. researchgate.netojp.gov

For a method designed to identify and quantify 3-Fluoroethcathinone, key validation parameters would include:

Specificity/Selectivity: The ability of the method to unequivocally identify the target analyte in the presence of other components, such as isomers (e.g., 4-fluoroethcathinone) or other drugs.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be accurately and precisely measured.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.

Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.

Validation ensures that an analytical method for 3-Fluoroethcathinone is robust, reliable, and fit-for-purpose, whether for the analysis of seized materials or for research applications. researchgate.netojp.gov

Specificity, Sensitivity, Linearity, and Reproducibility

The validation of analytical methods is crucial for the reliable identification and quantification of 3-FEC. This process establishes key performance parameters, ensuring that results are accurate and defensible in a forensic or clinical context. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique, often requiring derivatization to improve chromatographic performance and mass spectral characteristics.

A sensitive and selective method for the enantioseparation and quantitation of 36 synthetic cathinones, including 3-Fluoroethcathinone, has been developed and validated using gas chromatography-triple quadrupole mass spectrometry with negative chemical ionization (GC-MS/MS-NCI). nih.govscispace.comresearchgate.net This method involves indirect chiral separation by derivatizing the cathinone enantiomers with (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC), allowing for their separation on a standard achiral column. nih.govscispace.com The validation was performed on spiked urine and plasma samples, demonstrating the method's effectiveness for biological matrices. nih.govscispace.com

Key validation parameters for the analysis of 3-FEC and other cathinones are detailed below.

Specificity and Selectivity: The ability to distinguish 3-FEC from its isomers (e.g., 2-FEC and 4-FEC) and other related compounds is paramount. scispace.com Tandem mass spectrometry (MS/MS) techniques are particularly useful for differentiating ring positional isomers of fluorocathinones. researchgate.net By analyzing the product ion spectra generated under specific collision conditions, unique fragmentation patterns can be identified for each isomer, ensuring unequivocal identification even in complex mixtures. researchgate.net For instance, methods have been developed to differentiate N-alkylated ortho-, meta-, and para-fluorocathinones based on the product ion spectrometry of hydrogen fluoride (B91410) loss ions ([M+H-HF]+). researchgate.net The use of derivatizing agents like L-TPC also enhances specificity by creating diastereomers with distinct chromatographic retention times. nih.govscispace.com

Sensitivity: Analytical sensitivity is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). For the GC-MS/MS-NCI method, the LOD for a mixture of 14 synthetic cathinones, including 3-FEC, in urine was found to be in the range of 0.26–0.76 µg/L, and in plasma, it was between 0.26–0.34 µg/L. nih.govscispace.com The LOQ for the same mixture in urine ranged from 0.86–2.34 µg/L, and in plasma, it was between 0.89–1.12 µg/L. nih.govscispace.com Another study, focusing on the related compound 3-fluoromethcathinone (3-FMC) using a validated GC-MS method, reported an LOD of 5 ng/mL and a lower limit of quantification (LLOQ) of 10 ng/mL in whole blood. researchgate.net

Linearity and Reproducibility: Linearity demonstrates that the method's response is proportional to the analyte concentration over a specific range. For a GC-MS method analyzing 3-FMC and other cathinones, linearity was established in the range of 10 to 800 ng/mL, with coefficients of determination (R²) greater than 0.99. researchgate.net A similar GC-MS method for cathinones also showed excellent linearity with R² values ranging from 0.991 to 0.998 over a concentration range of 5-1,000 ng/mL. researchgate.net Reproducibility, measured by precision, was found to be acceptable, with intra-day and inter-day precision values for 3-FMC analysis being 2.1-11.7% and 1.3-10.2%, respectively. researchgate.net

Validation Parameters for Analytical Methods Detecting Fluorinated Cathinones
ParameterMatrixAnalyte(s)MethodValue/RangeReference
LODUrine3-FEC & othersGC-MS/MS-NCI0.26–0.76 µg/L nih.govscispace.com
LODPlasma3-FEC & othersGC-MS/MS-NCI0.26–0.34 µg/L nih.govscispace.com
LOQUrine3-FEC & othersGC-MS/MS-NCI0.86–2.34 µg/L nih.govscispace.com
LOQPlasma3-FEC & othersGC-MS/MS-NCI0.89–1.12 µg/L nih.govscispace.com
LODWhole Blood3-FMC & othersGC-MS5 ng/mL researchgate.net
LLOQWhole Blood3-FMC & othersGC-MS10 ng/mL researchgate.net
Linearity (R²)Whole Blood3-FMC & othersGC-MS> 0.99 researchgate.net
Linearity (Range)Whole Blood3-FMC & othersGC-MS10 - 800 ng/mL researchgate.net
Intra-day Precision (RSD)Whole Blood3-FMC & othersGC-MS2.1 - 11.7% researchgate.net
Inter-day Precision (RSD)Whole Blood3-FMC & othersGC-MS1.3 - 10.2% researchgate.net

Matrix Effects in Biological and Seized Samples

The sample matrix, whether a complex biological fluid or a heterogeneous seized powder, can significantly impact analytical results. scispace.comresearchgate.net Matrix effects, such as ion suppression or enhancement in mass spectrometry, can affect accuracy and sensitivity. scispace.com

In biological samples like blood and urine, endogenous compounds can interfere with the analysis. Sample preparation is a critical step to minimize these effects. Techniques like protein precipitation with trichloroacetic acid, followed by solid-phase extraction (SPE), are used to clean up samples and isolate the target analytes. scispace.comresearchgate.netresearchgate.net The combination of SPE with a derivatization step has been shown to be effective for determining synthetic cathinones in urine and plasma, with no significant interferences observed from endogenous compounds. scispace.com The extraction efficiency for the related compound 3-FMC from whole blood using this approach was reported to be 85.4%. researchgate.net

In seized samples, the challenges are different. These materials are often mixtures containing the active substance along with cutting agents, adulterants, or other novel psychoactive substances. mdpi.comnih.govdntb.gov.ua Caffeine is a frequently detected adulterant in products containing synthetic cathinones. mdpi.comnih.govdntb.gov.ua The presence of these other substances can complicate identification and quantification. Therefore, a combination of analytical techniques is often recommended for the analysis of seized materials. mdpi.comnih.govcfsre.org Techniques like Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) can provide initial screening consistent with the general structure of a synthetic cathinone, followed by confirmatory analysis using GC-MS and Nuclear Magnetic Resonance (NMR) for unequivocal structural elucidation. mdpi.comnih.govdntb.gov.ua

Reference Standard Development and Characterization

The unequivocal identification of 3-Fluoroethcathinone in forensic samples requires confirmation against a well-characterized reference standard. mdpi.comnih.gov While commercial standards are often available, forensic laboratories may encounter novel substances for which no standard exists, necessitating in-house characterization. mdpi.comnih.gov

The development and characterization of a reference standard involve synthesizing the compound and verifying its chemical structure and purity using multiple analytical techniques. The combination of complementary techniques is fundamental for a rapid and unequivocal identification. mdpi.comnih.gov

Commonly used characterization techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the retention time and mass spectrum of the compound. The electron ionization (EI) mass spectra of synthetic cathinones can be very similar, but derivatization with reagents like trifluoroacetic anhydride (TFAA) can produce more characteristic fragmentation patterns. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation, providing detailed information about the chemical environment of atoms (¹H, ¹³C) within the molecule. It is often essential for confirming the exact structure, including the position of substituents on the aromatic ring. mdpi.comnih.govdntb.gov.ua

Fourier Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in the molecule. For cathinones, characteristic absorptions include a strong carbonyl (C=O) stretch (around 1674–1700 cm⁻¹) and bands corresponding to the aromatic ring and amine salt. mdpi.comnih.gov

Preclinical Pharmacological Mechanisms

Monoamine Transporter Interactions and Neurotransmission Modulation

Data not available in the reviewed scientific literature.

Data not available in the reviewed scientific literature.

Data not available in the reviewed scientific literature.

Data not available in the reviewed scientific literature.

Receptor Binding Profiles and Agonist/Antagonist Activities

Data not available in the reviewed scientific literature.

Other Neurotransmitter Receptor Systems (e.g., Dopamine (B1211576) D1, D2)

While the primary mechanism of action for 3-Fluoromethcathinone (B604977) (3-FMC) involves the inhibition of monoamine uptake and enhancement of their release, its downstream effects are clearly mediated through dopamine receptor systems. researchgate.netwikipedia.org Specifically, the psychostimulant effects observed in animal models are dependent on the activation of dopaminergic neurotransmission. researchgate.netwikipedia.orgnih.gov

In Vitro Cellular Models for Mechanistic Studies

Synaptosomal preparations, which are isolated nerve terminals, are a common in vitro model used to study the effects of substances on neurotransmitter uptake and release for many cathinone (B1664624) derivatives. nih.gov However, specific data from studies using synaptosomal preparations to characterize the direct effects of 3-Fluoromethcathinone were not available in the reviewed scientific literature.

To elucidate the specific mechanisms of action at the molecular level, cell lines such as Human Embryonic Kidney 293 (HEK 293) cells are frequently used. nih.gov These cells can be genetically modified to stably express a single type of human monoamine transporter, such as the dopamine transporter (hDAT), serotonin (B10506) transporter (hSERT), or norepinephrine (B1679862) transporter (hNET). nih.gov This model allows researchers to isolate and characterize a compound's interaction with each specific transporter without confounding variables from other systems. nih.gov

Studies on substituted cathinones utilize these transporter-expressing cell lines to conduct uptake and release assays. nih.gov Research has identified 3-Fluoromethcathinone as a substrate, or releaser, at all three major monoamine transporters, acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). wikipedia.org This indicates that 3-FMC is transported into the neuron by these proteins and subsequently triggers the reverse transport, or efflux, of neurotransmitters from the cell.

Table 1: In Vitro Activity of 3-Fluoromethcathinone at Human Monoamine Transporters in HEK 293 Cells

Transporter Interaction Type
Dopamine Transporter (hDAT) Substrate (Releaser)
Serotonin Transporter (hSERT) Substrate (Releaser)
Norepinephrine Transporter (hNET) Substrate (Releaser)

This table summarizes the qualitative findings that 3-FMC acts as a substrate, inducing neurotransmitter release, at all three major monoamine transporters expressed in HEK 293 cells.

In Vivo Animal Models for Neurochemical and Behavioral Correlates

In vivo microdialysis is a technique used in freely moving animals to measure the concentration of neurotransmitters in the extracellular fluid of specific brain regions. This method provides direct evidence of a drug's effect on neurochemical dynamics.

Studies utilizing in vivo microdialysis in mice have shown that 3-FMC produces potent increases in the extracellular levels of both dopamine and serotonin in the striatum. researchgate.netwikipedia.orgnih.gov The administration of 3-FMC led to a significant and dose-dependent elevation of these key monoamines, which is consistent with its classification as a central nervous system stimulant. researchgate.netwikipedia.org

Table 2: Effect of 3-Fluoromethcathinone on Extracellular Neurotransmitter Levels in the Mouse Striatum

Neurotransmitter Maximum Increase (vs. Baseline)
Dopamine (DA) ~1100%
Serotonin (5-HT) ~650%

Data derived from Wojcieszak et al., 2019. researchgate.netwikipedia.org The table shows the approximate maximum percentage increase in extracellular neurotransmitter levels following the administration of 3-FMC (10 mg/kg) as measured by in vivo microdialysis.

The activation of monoamine systems by 3-FMC is robustly demonstrated through multiple lines of in vivo evidence. The primary evidence is the direct measurement of significant increases in extracellular dopamine and serotonin via microdialysis, confirming a powerful activation of these neurotransmitter systems in the mouse striatum. researchgate.netwikipedia.org

Furthermore, the functional consequence of this neurochemical change is evident in behavioral studies. The locomotor stimulation produced by 3-FMC is a hallmark of monoamine system activation, particularly the dopaminergic system. researchgate.netwikipedia.org The finding that this behavioral effect is completely blocked by a D1-dopamine receptor antagonist (SCH 23390) provides a clear link between the increase in dopamine release and the subsequent activation of the postsynaptic D1 receptor pathway. researchgate.netwikipedia.org This confirms that the mechanism of 3-FMC's psychostimulant properties is the enhancement of monoaminergic neurotransmission. researchgate.netnih.gov

Metabolism and Biotransformation Pathways

In Vitro Metabolic Investigations

In vitro studies are crucial for identifying potential metabolic pathways and the enzymes responsible for them. For 3-FMC, these investigations have typically used liver preparations to simulate hepatic metabolism.

The metabolism of 3-FMC has been examined using various in vitro systems, including human liver microsomes and cryopreserved rabbit liver slices. nih.govnih.gov Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, have been instrumental in identifying the primary metabolic routes. nih.govresearchgate.net In parallel, studies with rabbit liver slices have also successfully demonstrated the formation of several key metabolites, confirming the suitability of this model for studying the biotransformation of 3-FMC. nih.gov

Research has successfully identified both Phase I and Phase II metabolites of 3-FMC. nih.govresearchgate.net

Phase I Reactions: These are initial modifications that introduce or expose functional groups. The main Phase I metabolic steps identified for 3-FMC are N-demethylation (removal of the methyl group from the nitrogen atom), reduction of the keto group to the corresponding alcohol, and hydroxylation of the aromatic system. nih.govresearchgate.net Combinations of these reactions also occur. nih.gov

Phase II Reactions: These reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate elimination. For 3-FMC, corresponding Phase II metabolites, such as glucuronides, have been detected following the initial Phase I transformations. nih.govresearchgate.net

In Vivo Metabolite Profiling

To complement in vitro findings, in vivo studies have been conducted, with rat models being a primary tool. The analysis of rat urine following administration of 3-FMC has confirmed the metabolic pathways observed in vitro. nih.govresearchgate.netbohrium.com Both Phase I and Phase II metabolites were successfully identified in urine samples, demonstrating that detection of the compound is possible through the analysis of its metabolic products. nih.govresearchgate.net

Structural Elucidation of Major and Minor Metabolites

Through the use of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HR-MS), researchers have identified the structures of several 3-FMC metabolites. nih.govresearchgate.net

In a study using rabbit liver slices, the main metabolites identified were 3-fluorocathinone, 3-fluorocathinone-imine, hydroxy-3-fluoromethcathinone, and 3-fluoromethcathinone-diol. nih.gov Other key metabolic transformations confirmed in multiple studies include the reduction of the keto group and N-demethylation. nih.govresearchgate.net

Table 1: Major Metabolic Pathways and Resulting Metabolites of 3-Fluoromethcathinone (B604977)

Metabolic Pathway Resulting Metabolite Structure Common Name
N-Demethylation 1-(3-fluorophenyl)propan-1-one with a primary amine 3-fluorocathinone
Keto-reduction 1-(3-fluorophenyl)-2-(methylamino)propan-1-ol Hydro-3-fluoromethcathinone
Aromatic Hydroxylation 1-(3-fluoro-hydroxyphenyl)-2-(methylamino)propan-1-one Hydroxy-3-fluoromethcathinone
Keto-reduction & Dehydrogenation Imine of 3-fluorocathinone 3-fluorocathinone-imine
Dihydroxylation 1-(3-fluorophenyl)-2-(methylamino)propane-1,x-diol 3-fluoromethcathinone-diol

Enzymes Involved in Metabolism

The biotransformation of xenobiotics like 3-FMC is catalyzed by specific enzyme systems. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in Phase I metabolism. wikipedia.org

Studies to identify the human CYP isoenzymes responsible for the primary metabolic steps of 3-FMC have been conducted. nih.govresearchgate.net Through kinetic studies, it was determined that CYP2B6 is the most relevant enzyme involved in the N-demethylation of 3-Fluoromethcathinone. nih.govresearchgate.net

Mechanistic Toxicology and Cellular Pathophysiology

Cellular Models for Toxicity Assessment (e.g., HT22 Neuronal Cells, SH-SY5Y Cells)

To investigate the neurotoxic properties of 3-FMC, researchers have primarily utilized the HT22 immortalized mouse hippocampal cell line. nih.gov The hippocampus is a brain region critical for memory formation and is known to be a site where neural stem cells are found. nih.gov Drug abuse has been linked to hippocampal atrophy and memory deficits, making HT22 cells a relevant model for studying the neurotoxic impact of psychoactive substances. nih.gov

While studies on 3-FMC have focused on HT22 cells, other research on synthetic cathinones has employed different neuronal cell lines. For instance, human neuroblastoma SH-SY5Y cells have been used to assess the cytotoxicity of pyrovalerone and its derivatives. nih.govmdpi.com This cell line has also been instrumental in demonstrating that other synthetic cathinones, such as methylone and MDPV, induce oxidative stress, autophagy, and apoptosis. nih.gov

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

A key mechanism in the cellular pathophysiology of 3-FMC is the induction of oxidative stress. nih.gov Studies have demonstrated that treatment of HT22 cells with 3-FMC leads to a concentration-dependent increase in the intracellular production of reactive oxygen species (ROS). nih.govresearchgate.net This finding aligns with research on other synthetic cathinones, where oxidative stress has been identified as a significant factor in their mechanism of action. nih.gov

The generation of ROS was observed to be time and concentration-dependent. For example, a statistically significant increase in ROS formation was noted after 45 minutes of exposure to 2 mM or 4 mM of 3-FMC, while a significant increase with 1 mM 3-FMC was observed after 90 minutes of incubation. nih.gov This elevation in ROS suggests that 3-FMC disrupts the normal redox state of neuronal cells, leading to potential cellular damage. nih.gov The implication of oxidative stress strongly suggests that the use of 3-FMC may disturb neuronal homeostasis and impair the functioning of the central nervous system. nih.govresearchgate.net

Autophagic Pathway Modulation and Apoptosis Induction in Neuronal Cells

Exposure to 3-FMC has been shown to activate pathways of both autophagy and apoptosis in HT22 neuronal cells. nih.gov Autophagy, a cellular self-cleaning process, appears to be triggered as a defense mechanism in response to the oxidative damage induced by the compound. nih.gov However, at higher concentrations, when autophagy is insufficient to prevent toxicity, apoptotic pathways are activated. nih.gov

Evidence for autophagy activation includes the concentration-dependent conversion of the cytosolic protein LC3-I to the membrane-bound form LC3-II, which is indicative of autophagic vacuole formation. nih.govresearchgate.net Furthermore, a decrease in the p62/SQSTM1 protein level was observed following 3-FMC treatment, suggesting that the accumulation of autophagic vacuoles is due to the activation of autophagy rather than its inhibition. nih.govresearchgate.net

At millimolar concentrations, 3-FMC induces caspase-dependent apoptotic cell death. nih.gov This is characterized by morphological changes such as chromatin condensation and fragmentation of cell nuclei. nih.gov The activation of caspase-3, a key enzyme in the executive stage of apoptosis, is a prominent feature of 3-FMC-induced cell death. nih.gov After 24 hours of treatment with 4 mM 3-FMC, over 30% of the HT22 cell population showed caspase-3 activity. nih.gov

The cytotoxicity of 3-FMC on HT22 hippocampal cells is concentration-dependent. nih.gov A 24-hour treatment with the compound at millimolar concentrations resulted in a significant reduction in cell viability. nih.gov

Concentration of 3-FMCReduction in HT22 Cell Viability (after 24h)
1 mM16%
2 mM34%
4 mM76%
Data sourced from Siedlecka-Kroplewska et al. (2014) as cited in a 2018 study. nih.gov

In addition to inducing cell death, 3-FMC has been found to inhibit the growth of HT22 cells by causing cell cycle arrest. nih.gov Specifically, studies have revealed that 3-FMC induces a G0/G1-phase cell cycle arrest. nih.gov At a concentration of 4 mM, a significant increase in the number of cells in the sub-G1 fraction was observed, which is an indicator of apoptotic DNA cleavage. nih.gov

Neuroinflammation and Neurotoxicity Mechanisms at the Molecular Level

The primary molecular mechanism of action for synthetic cathinones, including 3-FMC, involves their interaction with monoamine neurotransmitter transporters for dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). nih.govnih.gov 3-FMC is classified as a methamphetamine-like cathinone (B1664624), acting as a potent dopamine and norepinephrine uptake inhibitor and promoting the release of these catecholamines. nih.gov This disruption of monoaminergic systems is a key contributor to its neurotoxic effects. nih.gov

While direct studies on 3-FMC inducing a classical neuroinflammatory response (e.g., activation of microglia and astrocytes, release of cytokines) are not detailed in the available research, the induction of oxidative stress is a well-known trigger for neuroinflammation. nih.govnih.gov Oxidative stress can lead to the activation of glial cells, which in turn release pro-inflammatory mediators, contributing to a cycle of inflammation and neuronal damage. nih.govmdpi.com Therefore, the potent induction of ROS by 3-FMC is a plausible indirect mechanism for initiating neuroinflammatory processes. nih.gov Further research is needed to fully elucidate the specific molecular pathways of 3-FMC-induced neurotoxicity and its direct impact on neuroinflammation. nih.govresearchgate.net

Genotoxicity Studies (Preclinical)

Direct preclinical genotoxicity studies specifically on 3-Fluoromethcathinone (B604977) were not found in the reviewed literature. However, research on other structurally related synthetic cathinones, such as 3-methylmethcathinone (3-MMC) and 4-methyl-N-ethylcathinone (4-MEC), provides some insight into the potential genotoxic properties of this class of compounds.

In a panel of genotoxicity tests, 3-MMC and 4-MEC did not show evidence of inducing gene mutations in Salmonella/microsome assays. nih.gov However, both compounds yielded positive results in the single-cell gel electrophoresis (SCGE) assay with a human-derived buccal cell line (TR146), indicating the induction of single and double-strand DNA breaks. nih.gov Furthermore, 3-MMC was found to cause a significant increase in micronuclei, which are formed as a consequence of structural and chromosomal aberrations. nih.gov Interestingly, these studies suggested that the observed DNA damage was not a result of oxidative damage to the DNA itself. nih.gov These findings for related cathinones suggest that 3-FMC could potentially have genotoxic effects, but specific studies are required to confirm this.

Mitochondrial Dysfunction and Cellular Bioenergetics

Research into the mechanistic toxicology of 3-Fluoromethcathinone (3-FMC) indicates a significant impact on cellular health, primarily through the induction of oxidative stress, which is intrinsically linked to mitochondrial dysfunction and impaired cellular bioenergetics. In vitro studies using the HT22 immortalized mouse hippocampal cell line have provided crucial insights into these cytotoxic mechanisms.

Treatment of HT22 cells with 3-FMC has been demonstrated to cause a concentration-dependent increase in the intracellular production of reactive oxygen species (ROS). nih.govnih.govresearchgate.net This elevation in ROS is a hallmark of oxidative stress and suggests a direct or indirect effect on the mitochondrial electron transport chain, a primary site of cellular ROS production. The excessive generation of ROS can overwhelm the cell's antioxidant defense systems, leading to damage of cellular components, including lipids, proteins, and DNA. This oxidative damage is a key trigger for pathways leading to mitochondrial dysfunction.

The cytotoxic effects of 3-FMC are further evidenced by a concentration-dependent reduction in cell viability. nih.govjpp.krakow.pl Studies have quantified this decrease in HT22 cell viability following a 24-hour treatment period. nih.govjpp.krakow.pl

Concentration of 3-FMCReduction in Cell Viability (%)
1 mM~16%
2 mM~34%
4 mM~76%
Table 1: Effect of 3-FMC on the Viability of HT22 Hippocampal Cells. nih.govjpp.krakow.pl

At higher concentrations, the cellular damage induced by 3-FMC escalates, leading to the activation of programmed cell death pathways. Research has shown that 3-FMC, at millimolar concentrations, can induce caspase-dependent apoptotic cell death in HT22 cells. nih.govnih.govresearchgate.net This process is a highly regulated form of cell suicide that is crucial for removing damaged cells. The activation of caspases, a family of protease enzymes, is a central component of the apoptotic pathway. Mitochondria play a critical role in the initiation of this intrinsic apoptotic pathway, often triggered by cellular stress, including oxidative damage.

In response to the cellular stress induced by 3-FMC, cells may also activate protective mechanisms such as autophagy. nih.gov Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. It is suggested that autophagy triggered by the oxidative damage from 3-FMC may initially serve as a cellular defense mechanism. nih.gov However, when the level of toxicity from high concentrations of 3-FMC becomes too severe for autophagy to mitigate, apoptotic pathways are activated, leading to cell death. nih.gov

The induction of both oxidative stress and apoptosis by 3-FMC strongly points towards mitochondrial dysfunction as a key event in its cellular pathophysiology. While direct measurements of bioenergetic parameters such as oxygen consumption and ATP synthesis have not been extensively detailed, the observed phenomena are consistent with impaired mitochondrial function. The disruption of neuronal homeostasis caused by these mechanisms underscores the potential neurotoxic effects of this synthetic cathinone. nih.govnih.govresearchgate.net

Structure Activity Relationship Sar Studies and Computational Chemistry

Impact of Fluorine Substitution Position on Pharmacological and Toxicological Mechanisms

The position of a halogen substituent on the phenyl ring of a cathinone (B1664624) molecule is a critical determinant of its pharmacological profile, influencing its potency and selectivity towards the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. acs.org While specific toxicological data for 3-Fluoroethcathinone is not extensively documented, general principles from related fluorinated cathinones provide significant insights.

Ring substitutions on the cathinone scaffold are known to enhance serotonergic activity. nih.gov The specific position of the fluorine atom—ortho (2-position), meta (3-position), or para (4-position)—alters the electronic properties and steric shape of the molecule, thereby affecting how it binds within the transporter proteins. For example, studies on para-substituted methcathinone (B1676376) analogs have shown that the steric bulk of the substituent plays a key role in DAT vs. SERT selectivity, with larger groups favoring SERT. acs.org Furthermore, para-halogenation has been associated with an increased risk for serotonergic neurotoxicity. acs.org

In the case of 3-fluoromethcathinone (B604977) (3-FMC), a close analog of 3-FEC, the meta-fluoro substitution results in a compound that is a potent inhibitor of dopamine and norepinephrine uptake, with less significant effects on serotonin uptake. nih.gov Both 3-FMC and its parent compound, methcathinone, are also effective releasers of dopamine and norepinephrine. nih.gov This suggests that the 3-fluoro substitution maintains the methamphetamine-like, catecholamine-dominant profile. nih.gov It is therefore inferred that 3-FEC likely shares this preference for dopamine and norepinephrine transporters over the serotonin transporter.

Effects of N-Alkyl Chain Length and Stereochemistry on Activity

The length of the N-alkyl chain significantly modulates the potency and pharmacokinetics of synthetic cathinones. acs.org 3-Fluoroethcathinone possesses an N-ethyl group, distinguishing it from its N-methyl analog, 3-fluoromethcathinone (3-FMC). Increasing the length of the alkyl chain can enhance lipophilicity, potentially affecting the molecule's ability to cross the blood-brain barrier. acs.org

Research on a series of N-ethyl substituted cathinones demonstrated that increasing the aliphatic side chain from a methyl to a propyl group resulted in increased locomotor activity, indicating a change in potency. acs.org Therefore, the N-ethyl group in 3-FEC is expected to confer a different potency profile compared to the N-methyl group of 3-FMC. acs.orgnih.gov

Stereochemistry is another crucial factor, as cathinones possess a chiral center at the alpha-carbon. Generally, for cathinone and its derivatives, the S-(-)-enantiomer is the more potent isomer at central nervous system dopamine terminals. nih.govnih.gov While specific enantiomer-differentiated studies on 3-FEC are not available, it is expected to exhibit stereoselectivity in its interactions with monoamine transporters, consistent with the broader class of cathinone compounds. nih.govnih.gov

Role of the β-Keto Moiety in Monoamine Transporter Interactions

The β-keto group is the defining structural feature of the cathinone class, distinguishing these compounds from their corresponding amphetamine analogs. nih.gov This ketone moiety plays a pivotal role in the interaction with monoamine transporters.

The presence of the β-keto group generally tends to enhance a compound's inhibitory potency at the dopamine transporter (DAT) relative to the serotonin transporter (SERT). nih.gov This contributes to the characteristic psychostimulant effects that are often more dopaminergically mediated. For 3-Fluoroethcathinone, the β-keto group is fundamental to its classification as a cathinone and is predicted to be a key driver of its interaction profile with DAT, NET, and SERT, steering it towards greater activity as a dopamine and norepinephrine uptake inhibitor. nih.govbohrium.com

Comparative SAR with Other Synthetic Cathinone Analogs (e.g., 3-FMC, 4-FMC, Methcathinone)

The structure-activity relationship of 3-FEC is best understood by comparing it to its close chemical relatives. These comparisons highlight how minor structural modifications lead to significant changes in pharmacological activity.

CompoundStructural Difference from 3-FECKnown Pharmacological ProfileCitation(s)
3-Fluoroethcathinone (3-FEC) (Reference Compound)Predicted to be a DA/NE uptake inhibitor and releaser. nih.govbohrium.com
3-Fluoromethcathinone (3-FMC) N-methyl group instead of N-ethyl.Potent DA and NE uptake inhibitor and releaser, with negligible effects on 5-HT uptake. nih.govnih.gov
4-Fluoromethcathinone (4-FMC, Flephedrone) Fluorine at para-position; N-methyl group.Preferential DA and NE uptake inhibitor; also induces DA release. Para-substitution may increase serotonergic effects. acs.orgnih.gov
Methcathinone (MCAT) No fluorine substitution; N-methyl group.Potent DA and NE uptake inhibitor and releaser, with low potency for 5-HT release. nih.govnih.gov

This comparative analysis suggests that 3-FEC's activity is primarily driven by the catecholamine system (dopamine and norepinephrine), a trait inherited from its methcathinone backbone and maintained by the 3-fluoro substitution. The N-ethyl group is expected to modulate the potency of these interactions.

Computational Modeling and Quantitative Structure-Activity Relationships (QSAR/3D-QSAR)

In the absence of extensive empirical data for novel compounds like 3-Fluoroethcathinone, computational chemistry provides crucial tools for predicting biological activity. benthamscience.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate a compound's chemical structure with a specific property, such as its potency at a receptor. acs.orgbenthamscience.com

For synthetic cathinones, QSAR studies have demonstrated that properties like the size and lipophilicity of substituents are significantly correlated with their potency as monoamine transporter inhibitors. nih.gov These models are essential for forecasting the actions of new analogs that appear on the illicit market. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein, such as the dopamine or serotonin transporter. nih.gov These simulations model the interactions between the ligand (e.g., 3-FEC) and the amino acid residues in the transporter's binding pocket.

While specific docking studies for 3-FEC have not been published, research on other cathinones shows this method can successfully predict binding affinities and mechanisms. nih.gov Docking assessments for 3-FEC would likely show its N-ethyl group and fluorinated phenyl ring fitting into specific hydrophobic pockets within the DAT and NET, while the β-keto group forms hydrogen bonds, anchoring the molecule and facilitating the inhibition of neurotransmitter reuptake.

Computational methods such as Density Functional Theory (DFT) are used to calculate the most stable three-dimensional structure, or bioactive conformation, of a molecule. mdpi.comresearchgate.net The shape of the molecule is critical for how it fits into a biological target. Studies have utilized these methods to model various fluorinated cathinone derivatives, providing foundational data for more complex predictions. mdpi.comresearchgate.netdntb.gov.ua

By combining conformational analysis with QSAR and machine learning frameworks, it is possible to predict the pharmacodynamic profile of a novel compound. nih.gov For 3-FEC, these models would integrate data from its structural features—the meta-fluorine, N-ethyl group, and β-keto moiety—to predict its potency and selectivity as a monoamine transporter inhibitor, offering a scientifically grounded hypothesis of its biological effects. acs.orgnih.gov

Future Research Directions and Unanswered Questions

Elucidation of Less-Explored Metabolic Pathways

The metabolism of synthetic cathinones is a crucial factor in understanding their duration of action, potential for drug-drug interactions, and the formation of active or toxic metabolites. To date, detailed metabolic studies on 3-FEC are conspicuously absent from scientific literature. However, research on the closely related compound, 3-fluoromethcathinone (B604977) (3-FMC), provides a foundational framework for potential metabolic pathways that may also be relevant to 3-FEC.

In vitro studies using rabbit liver slices and rat and human liver microsomes have identified several phase I metabolic pathways for 3-FMC. nih.govbohrium.com These include N-demethylation, reduction of the keto group to the corresponding alcohol, and hydroxylation of the aromatic system. bohrium.com The main metabolites of 3-FMC identified were 3-fluorocathinone, 3-fluorocathinone-imine, hydroxy-3-fluoromethcathinone, and 3-fluoromethcathinone-diol. nih.gov Furthermore, studies have identified the cytochrome P450 isoenzyme CYP2B6 as the primary enzyme responsible for the N-demethylation of 3-FMC. bohrium.com

Future research on 3-FEC should aim to identify its specific metabolic pathways, both phase I and phase II. Given the structural similarity to 3-FMC, it is plausible that 3-FEC undergoes similar transformations, such as N-de-ethylation. However, the influence of the ethyl group versus the methyl group on the rate and preference of metabolic pathways is unknown. Investigating the role of various CYP enzymes and other metabolic enzymes in the biotransformation of 3-FEC is essential. Such studies would not only help in the identification of specific biomarkers of exposure in toxicological screenings but also in understanding the potential for altered metabolic profiles in individuals with genetic polymorphisms of these enzymes.

Table 1: Known Phase I Metabolites of 3-Fluoromethcathinone (3-FMC)

Metabolite NameMetabolic Reaction
3-FluorocathinoneN-demethylation
3-Fluorocathinone-imineNot specified
Hydroxy-3-fluoromethcathinoneAromatic hydroxylation
3-Fluoromethcathinone-diolReduction of keto group

This table is based on data for 3-FMC and serves as a predictive model for potential metabolites of 3-FEC.

Comprehensive Receptorome Profiling Beyond Monoamine Systems

The primary mechanism of action for many synthetic cathinones involves the inhibition of monoamine transporters, leading to increased synaptic concentrations of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.gov Studies on 3-FMC have shown that it inhibits the uptake of norepinephrine and dopamine and can induce the release of these neurotransmitters. nih.gov However, the interaction of these compounds with other receptor systems, often referred to as off-target effects, is a critical area of investigation for a complete understanding of their pharmacological and toxicological profiles.

Research on a series of cathinones, including 3-FMC, revealed no significant binding to rodent trace amine-associated receptor 1 (TAAR1) or other monoamine receptors beyond the primary transporters. nih.govbohrium.com Another study on substituted methcathinones found low potency as partial agonists at the 5-HT1A receptor and as antagonists at 5-HT2A and 5-HT2C receptors. nih.gov These compounds also displayed low affinity for dopamine receptors but had affinities in the high-nanomolar to mid-micromolar range for sigma-1 receptors. nih.gov

For 3-FEC, a comprehensive receptorome profiling is a significant unanswered question. It is crucial to investigate its binding affinity and functional activity at a wide array of receptors, including but not limited to:

Adrenergic receptors (alpha and beta subtypes)

Serotonin receptors (various subtypes beyond those already studied for related compounds)

Dopamine receptors (D1-D5)

Histamine receptors

Glutamatergic receptors (e.g., NMDA, AMPA)

GABAergic receptors

Cholinergic receptors (muscarinic and nicotinic)

Opioid receptors

Trace amine-associated receptors (TAARs)

Sigma receptors

Long-Term Preclinical Mechanistic Toxicity Studies

The acute toxic effects of synthetic cathinones are often related to their potent sympathomimetic and psychostimulant properties. mdpi.com However, the potential for long-term toxicity, particularly neurotoxicity, resulting from chronic or high-dose exposure is a major public health concern. nih.gov

Studies on 3-FMC have demonstrated its potential for cytotoxicity. In vitro experiments using the HT22 mouse hippocampal cell line showed that 3-FMC can reduce cell viability and induce cell cycle arrest at millimolar concentrations. nih.govjpp.krakow.pl Furthermore, 3-FMC has been shown to induce oxidative stress and activate autophagy in these neuronal cells. nih.gov At higher concentrations, it can trigger apoptosis. nih.gov These findings suggest that 3-FMC may have neurotoxic potential.

A critical gap in the current knowledge is the absence of long-term preclinical mechanistic toxicity studies for 3-FEC. Future research should focus on in vivo studies in animal models to investigate the long-term consequences of repeated exposure. Key areas of investigation should include:

Neurotoxicity: Assessment of potential damage to monoaminergic nerve terminals, neuronal apoptosis, glial activation, and neuroinflammation in various brain regions.

Cardiotoxicity: Evaluation of long-term effects on heart structure and function, including the potential for cardiomyopathy and valvulopathy.

Hepatotoxicity and Nephrotoxicity: Assessment of potential damage to the liver and kidneys, which are key organs in metabolism and excretion.

Behavioral and Cognitive Effects: Investigation of long-term changes in learning, memory, and affective behavior following chronic administration.

These studies are essential for understanding the full spectrum of potential harm associated with 3-FEC and for informing public health risk assessments.

Table 2: In Vitro Toxicological Findings for 3-Fluoromethcathinone (3-FMC)

Cell LineConcentrationObserved Effect
HT22 mouse hippocampal cells1 mM~16% reduction in cell viability
HT22 mouse hippocampal cells2 mM~34% reduction in cell viability
HT22 mouse hippocampal cells4 mM~76% reduction in cell viability; Induction of apoptosis
HT22 mouse hippocampal cellsMillimolar concentrationsInduction of oxidative stress and autophagy

This table is based on data for 3-FMC and highlights the need for similar and more extensive in vivo studies for 3-FEC.

Development of Standardized Reference Materials

The availability of well-characterized, high-purity reference materials is a cornerstone of forensic and research toxicology. These standards are essential for the unequivocal identification and quantification of substances in biological samples and seized materials.

For 3-Fluoroethcathinone (hydrochloride), analytical reference standards are currently available from commercial suppliers. These materials are intended for forensic and research applications and are typically accompanied by a certificate of analysis detailing their purity and identity, confirmed by methods such as mass spectrometry and NMR. The availability of these standards is a crucial first step that enables the scientific community to conduct the research outlined in this article.

Future efforts in this area should focus on ensuring the continued availability and quality of these reference materials. Furthermore, the development of certified reference materials (CRMs) by national metrology institutes would provide a higher level of accuracy and traceability for quantitative methods. The synthesis and characterization of major metabolites of 3-FEC, once identified, will also be necessary to develop a comprehensive analytical toolkit for toxicological investigations.

Advanced Computational Modeling for Predictive Toxicology and Pharmacology

In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are increasingly valuable tools in toxicology and pharmacology. nih.govmdpi.com These computational approaches can predict the potential toxicity and pharmacological properties of new compounds, helping to prioritize substances for further in vitro and in vivo testing. nih.gov

For synthetic cathinones, computational models are being developed to predict various toxicological endpoints, including acute oral toxicity (LD50), mutagenicity, and carcinogenicity. researchgate.net These models leverage large datasets of known chemicals to identify structural features associated with specific toxic effects. researchgate.net Similarly, predictive pharmacology models can simulate the interaction of a compound with various receptors and transporters, providing insights into its likely mechanism of action. universiteitleiden.nl

To date, there are no specific advanced computational models published for 3-Fluoroethcathinone. A significant future research direction would be the application of these in silico tools to 3-FEC. This would involve:

Predictive Toxicology: Using a battery of QSAR and other toxicological prediction models to estimate the likelihood of various adverse effects, such as genotoxicity, carcinogenicity, and organ-specific toxicities.

Predictive Pharmacology: Employing molecular docking and other simulation techniques to model the interaction of 3-FEC with monoamine transporters and a wide range of other receptors. This could help to prioritize which receptor systems to investigate in vitro.

Metabolism Prediction: Using computational tools to predict the likely metabolites of 3-FEC, which can guide the search for these compounds in in vitro and in vivo metabolism studies.

These computational studies, when used in conjunction with experimental data, can accelerate the characterization of 3-FEC and provide a more comprehensive understanding of its potential risks and pharmacological profile.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying 3-fluoroethcathinone (hydrochloride) in research samples?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, a validated method for hydrochloride salts employs a C18 column (150 mm × 4.6 mm, 5 µm), a mobile phase of phosphate buffer and methanol (70:30), and detection at 207 nm. This ensures linearity (1–10 µg/mL) and high recovery rates (>99%) . Mass spectrometry (MS) or gas chromatography (GC)-MS is recommended for forensic identification due to their specificity for fluorine-substituted cathinones .

Q. How should 3-fluoroethcathinone (hydrochloride) be stored to maintain stability?

  • Protocol : Store as a crystalline solid at -20°C in airtight containers to prevent degradation. Stability data indicate ≥2 years under these conditions. Avoid repeated freeze-thaw cycles and exposure to moisture, which can hydrolyze the hydrochloride salt .

Q. What safety protocols are critical when handling 3-fluoroethcathinone (hydrochloride) in the lab?

  • Guidelines :

  • Use PPE (gloves, lab coats, eye protection) to avoid dermal/ocular exposure.
  • Work in a fume hood to prevent inhalation of dust.
  • Follow GHS07 precautions: The compound is classified for acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (H335) .
  • In case of exposure, seek medical observation for 48 hours due to delayed toxicity risks .

Advanced Research Questions

Q. How does the fluorine substitution at the 3-position influence the pharmacological profile of ethcathinone analogs?

  • Structure-Activity Relationship (SAR) : Fluorination typically enhances metabolic stability and lipophilicity, prolonging half-life. Comparative studies with non-fluorinated analogs (e.g., ethcathinone) show altered binding to monoamine transporters, potentially increasing stimulant effects. In vivo models suggest discriminative stimulus effects similar to PCP derivatives, warranting further abuse liability studies .

Q. How can researchers resolve discrepancies in reported receptor affinity data for 3-fluoroethcathinone (hydrochloride)?

  • Data Analysis :

  • Batch variability : Ensure purity ≥98% via certificate of analysis (CoA) and validate reference materials (e.g., ISO17025-certified standards) .
  • Assay conditions : Standardize radioligand binding assays (e.g., DAT/SERT inhibition) using controlled buffer pH and temperature. Discrepancies may arise from differences in cell lines (e.g., HEK293 vs. CHO) or detection methods .

Q. What in vivo models are appropriate for evaluating the abuse potential of 3-fluoroethcathinone (hydrochloride)?

  • Experimental Design :

  • Drug discrimination : Train rodents to discriminate 3-fluoroethcathinone from saline, using fixed-ratio schedules. Compare to known stimulants (e.g., methcathinone) .
  • Self-administration : Assess reinforcing effects in operant chambers. Monitor dose-dependent lever pressing and extinction/reinstatement behaviors .

Q. What challenges arise in detecting 3-fluoroethcathinone (hydrochloride) in forensic samples?

  • Forensic Methodology :

  • Matrix effects : Biological samples (e.g., urine) require solid-phase extraction (SPE) prior to LC-QTOF-MS to isolate the compound from interferents.
  • Isomer discrimination : Differentiate 3-fluoro from 4-fluoro isomers using retention time and fragmentation patterns .

Q. How can inter-laboratory variability be minimized in pharmacokinetic studies of 3-fluoroethcathinone (hydrochloride)?

  • Quality Control :

  • Use traceable reference materials with batch-specific CoAs .
  • Harmonize protocols: Adopt validated HPLC/MS parameters (e.g., column type, ionization mode) across collaborating labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.